[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride
Overview
Description
Preparation Methods
The synthesis of PAT-1251 Hydrochloride involves the preparation of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives . The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.
Introduction of functional groups: The trifluoromethyl and phenoxy groups are introduced into the pyridine ring through various chemical reactions.
Aminomethylation: The aminomethyl group is added to the pyridine ring to form the final compound.
Chemical Reactions Analysis
PAT-1251 Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: PAT-1251 Hydrochloride can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PAT-1251 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3).
Biology: The compound is used to study the role of LOXL2 and LOXL3 in various biological processes, including fibrosis and tissue remodeling.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting LOXL2 and LOXL3.
Mechanism of Action
PAT-1251 Hydrochloride exerts its effects by selectively inhibiting lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) . The inhibition of these enzymes prevents the cross-linking of collagen and elastin, which are critical processes in the development of fibrosis. By blocking these pathways, PAT-1251 Hydrochloride helps to reduce the progression of fibrotic diseases .
Comparison with Similar Compounds
PAT-1251 Hydrochloride is unique due to its high selectivity and potency as an inhibitor of LOXL2 and LOXL3. Similar compounds include:
BAPN (β-aminopropionitrile): A non-selective inhibitor of lysyl oxidase.
PXS-5153A: Another selective inhibitor of LOXL2, but with different chemical properties and potency.
Simtuzumab: A monoclonal antibody that targets LOXL2, used in clinical trials for fibrotic diseases.
Compared to these compounds, PAT-1251 Hydrochloride offers a more selective and potent inhibition of LOXL2 and LOXL3, making it a valuable tool in fibrotic disease research .
Properties
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQDIEECAJLM-DTPOWOMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-53-6 | |
Record name | PAT-1251 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenumlostat hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZ3PGD8T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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